
6-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one is a synthetic organic compound. Its unique structure makes it a point of interest in various scientific fields, including chemistry and medicinal research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 6-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one typically involves multi-step organic synthesis processes. Starting from basic precursors, the compound undergoes:
Cyclization: : The formation of the pyridine ring.
Piperidine Functionalization: : Introducing the piperidine ring with proper substituents.
Oxidative Coupling: : Linking the pyrimidinyl group.
Industrial Production Methods:
While laboratory methods can be scaled up, industrial production would focus on optimizing yield and purity. Techniques such as high-throughput screening, flow chemistry, and advanced purification methods are employed.
Chemical Reactions Analysis
Types of Reactions it Undergoes:
Oxidation: : Can occur at various positions, especially at the pyridine or piperidine ring.
Reduction: : Targeting the carbonyl groups.
Substitution: : Primarily at the pyrimidinyl or piperidinyl positions.
Common Reagents and Conditions:
Oxidation: : Using reagents like potassium permanganate or chromium trioxide.
Reduction: : Employing lithium aluminum hydride or sodium borohydride.
Substitution: : Utilizing halogenated compounds in nucleophilic substitution reactions.
Major Products Formed:
Oxidative products leading to ketones or alcohols.
Reduced forms often resulting in hydroxyl derivatives.
Substituted derivatives with various functional groups enhancing its applicability.
Scientific Research Applications
6-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one finds applications in:
Chemistry: : As an intermediate in synthetic organic reactions.
Biology: : As a potential ligand for biochemical assays.
Medicine: : Exploring its role in drug development, particularly in targeting specific enzymes or receptors.
Industry: : Used in material science for developing specialized polymers or coatings.
Mechanism of Action
The Mechanism:
The compound's mechanism of action often involves:
Binding to specific molecular targets: : Such as enzymes or receptors, altering their activity.
Pathways: : It might be part of metabolic pathways in cells or influence signaling cascades.
Comparison with Similar Compounds
6-(pyridin-2-yl)-piperidine derivatives.
Compounds with pyrimidinyl groups linked to other nitrogen-containing heterocycles.
This should give you a comprehensive overview of the compound. Fascinating stuff, right?
Properties
IUPAC Name |
6-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidine-1-carbonyl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-12-13(2)19-11-20-17(12)25-10-14-6-8-22(9-7-14)18(24)15-4-3-5-16(23)21-15/h3-5,11,14H,6-10H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUEVVONBVCRZAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OCC2CCN(CC2)C(=O)C3=CC=CC(=O)N3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B2995553.png)
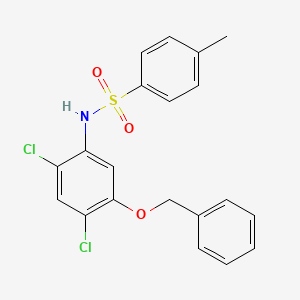
![2-bromo-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2995556.png)
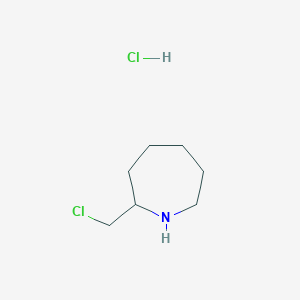
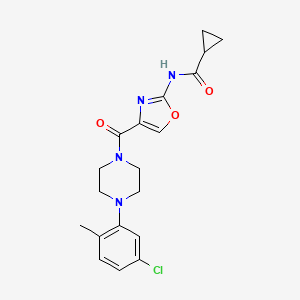

![7-Chlorospiro[1H-3,1-benzoxazine-4,3'-azetidine]-2-one;2,2,2-trifluoroacetic acid](/img/structure/B2995566.png)
![N-Methyl-N-[2-[4-(4-methylphenyl)piperazin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2995567.png)
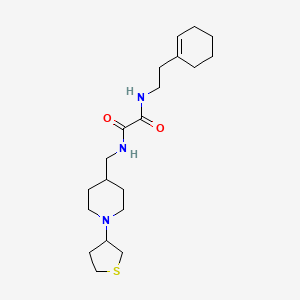
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(2,5-dimethylphenyl)acetamide](/img/structure/B2995570.png)
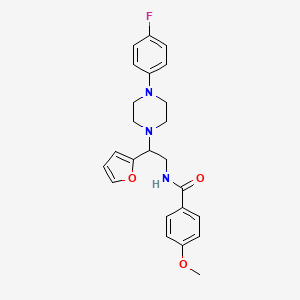
![N-([2,4'-bipyridin]-4-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2995572.png)
![7-(4-((2,5-difluorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2995573.png)
